2-Adamantyl methacrylate
Overview
Description
2-Adamantyl methacrylate, also known as 2-Methyl-2-adamantyl methacrylate, is an aliphatic hydrocarbon with a molecular formula of C15H22O2 . It is a monomer that can be used to make polymers . It has been shown to polymerize rapidly and form high molecular weight polymers .
Synthesis Analysis
The synthesis of 2-Adamantyl methacrylate involves various chemical reactions. One method involves the use of four (Meth)acrylate monomers via RAFT polymerization . Another method involves the introduction of the adamantane group into the chain of the methacrylate polymer, which results in improvements in the thermal and mechanical properties .
Molecular Structure Analysis
The molecular structure of 2-Adamantyl methacrylate consists of a methacrylate group attached to an adamantyl group . The adamantyl group is a tricyclic hydrocarbon, which contributes to the unique properties of this compound .
Chemical Reactions Analysis
2-Adamantyl methacrylate has been shown to react with hydroxyl groups to form ester linkages . It also undergoes polymerization reactions to form high molecular weight polymers . The reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
2-Adamantyl methacrylate has a molecular weight of 234.334 Da . It has a density of 1.1±0.1 g/cm3 and a boiling point of 301.3±11.0 °C at 760 mmHg . The compound is also characterized by its high optical transparency in the UV-visible region .
Scientific Research Applications
Polymerization Kinetics and Thermal Properties : The radical polymerization of 1-adamantyl methacrylate (a derivative of 2-Adamantyl methacrylate) results in polymers with high glass transition temperatures and increased molecular weight, indicating improved thermal properties and stability compared to other alkyl methacrylates (Matsumoto, Tanaka, & Otsu, 1991).
Living Character of Polymerization Systems : Anionic polymerizations of 1-adamantyl methacrylate demonstrate the living character of the polymerization systems, leading to well-defined block copolymers with predictable molecular weights and narrow molecular weight distributions (Ishizone, Tajima, Torimae, & Nakahama, 2002).
Applications in 193-nm Resists : Alicyclic methacrylate-based polymers, including those with adamantanes, are crucial for developing new dry and immersion 193-nm resists, valued for their etching resistance and transparency (Nozaki, 2010).
Atom Transfer Radical Polymerization (ATRP) : 1-Adamantyl methacrylate can be polymerized using ATRP, allowing for precise control over molecular weight and tacticity. This process is significant for creating polymers with specific thermal and physical properties (Fuchise et al., 2010).
Copolymers with High Glass Transition Temperatures : Novel copolymers synthesized from 4-adamantylphenyl methacrylate derivatives exhibit high glass transition temperatures, indicating potential for applications requiring thermal stability (Mathias et al., 2001).
Mechanoluminescent Imaging in Polymer Networks : Bis(adamantyl-1,2-dioxetane), a chemiluminescent mechanophore, is utilized to investigate covalent bond scission in polymers under stress, demonstrating the potential of adamantyl derivatives in stress analysis and material testing (Clough, van der Gucht, & Sijbesma, 2017).
Nonlinear Optically Active Polymers : Adamantyl methacrylate is used to create nonlinear optically active polymers with high thermal stability, suitable for applications in optoelectronics and photonics (Eckl et al., 1995).
High-Value Optical Plastics : Methacrylate polymers derived from adamantane show promise as high-value optical plastics for microelectronics and optoelectronics due to their thermal resistance, transparency, and mechanical properties (Tsai et al., 2017).
Supramolecular Block Copolymers : Adamantyl-terminated polymers exhibit multi-responsive behavior and potential for creating supramolecular block copolymers with varied applications (Liu et al., 2009).
Future Directions
The unique properties of 2-Adamantyl methacrylate make it a promising compound for future research and applications. Its high reactivity and ability to form high molecular weight polymers make it a potential starting material for the synthesis of various functional adamantane derivatives . Future research could focus on exploring new methods of synthesis and investigating the potential applications of this compound in various fields.
properties
IUPAC Name |
2-adamantyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8(2)14(15)16-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,1,3-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMOZSFQHREDHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1C2CC3CC(C2)CC1C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476350 | |
Record name | 2-ADAMANTYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantyl methacrylate | |
CAS RN |
133682-15-2 | |
Record name | 2-ADAMANTYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.